1-(2,4-Diaminopteridin-7-yl)butan-1-one
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Description
1-(2,4-Diaminopteridin-7-yl)butan-1-one, commonly referred to as DAPB, is an organic compound that has recently been gaining attention due to its potential applications in the fields of scientific research and laboratory experiments. DAPB is a small, colorless, and odourless molecule that has a molecular weight of 164.2 g/mol and a melting point of 112-115°C. DAPB is classified as a tertiary amine and is a derivative of pteridine.
Scientific Research Applications
Treatment of Inflammatory Disorders
The compound has been used in the treatment of inflammatory disorders . It is a key component in the preparation of diastereomers of 10-propargyl-10-deazaaminopterin, which are used for the treatment of conditions related to inflammatory disorders .
Cancer Treatment
This compound is also used in the treatment of cancer . It is a part of the preparation process of diastereomers that are used for the treatment of cancer .
Antifolate Drug
The compound is an antifolate that selectively enters cancer cells expressing reduced folate carrier type 1 (RFC-1) . It potently inhibits DHFR (dihydrofolate reductase), which is a key enzyme involved in the synthesis of nucleotides and DNA replication .
Use in Lymphoma Treatment
The compound is being investigated for use in the treatment of lymphoma . This is due to its ability to selectively enter cancer cells and inhibit key enzymes involved in DNA replication .
Use in Lung Cancer Treatment
The compound is also being investigated for use in the treatment of lung cancer . Its antifolate properties make it a promising candidate for this application .
Use in Bladder Cancer Treatment
The compound is being studied for its potential use in the treatment of bladder cancer . Its ability to selectively enter cancer cells and inhibit key enzymes involved in DNA replication makes it a potential candidate for this application .
properties
IUPAC Name |
1-(2,4-diaminopteridin-7-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O/c1-2-3-6(17)5-4-13-7-8(11)15-10(12)16-9(7)14-5/h4H,2-3H2,1H3,(H4,11,12,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZILDUTGNKQKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN=C2C(=NC(=NC2=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649906 |
Source
|
Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
CAS RN |
107260-56-0 |
Source
|
Record name | 1-(2,4-Diaminopteridin-7-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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